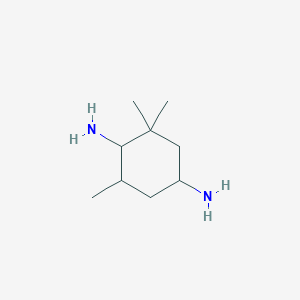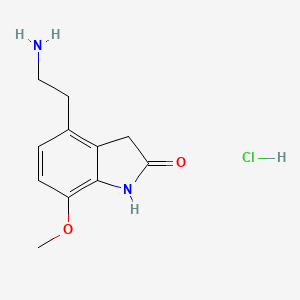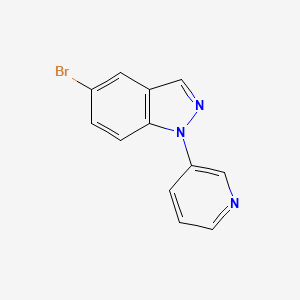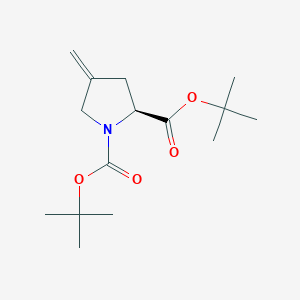
Sodium adamantanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium adamantanecarboxylate is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is notable for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Sodium adamantanecarboxylate can be synthesized through several methods. One common approach involves the carboxylation of adamantane. This process typically uses formic acid and sulfuric acid as reagents. The reaction conditions require careful temperature control and the use of a good hood due to the evolution of carbon monoxide . Industrial production methods often involve similar carboxylation reactions but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Sodium adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups. Common reagents used in these reactions include sulfuric acid, formic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium adamantanecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium adamantanecarboxylate involves its ability to undergo complexation reactions with other molecules. For example, it can form complexes with cyclohexaamylose, inhibiting phenyl ester hydrolysis . This property makes it useful in various biochemical applications.
Comparison with Similar Compounds
Sodium adamantanecarboxylate is unique due to its adamantane-derived structure. Similar compounds include:
2-Adamantanecarboxylic acid: Another carboxylic acid derivative of adamantane with slightly different properties.
1,3,5,7-Adamantanetetracarboxylic acid: A compound with multiple carboxylic acid groups, offering different reactivity and applications. Compared to these compounds, this compound is notable for its stability and specific reactivity in various chemical and biochemical processes.
Properties
Molecular Formula |
C11H15NaO2 |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
sodium;adamantane-1-carboxylate |
InChI |
InChI=1S/C11H16O2.Na/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H,12,13);/q;+1/p-1 |
InChI Key |
WVABPFKQHOCNMF-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Methoxypyridin-4-yl)-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B8307766.png)
![4-[(4-Methoxyphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxylic acid](/img/structure/B8307783.png)

![2-(Pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B8307797.png)

![3-[2-(Trifluoromethyl)phenyl]prop-2-enoyl chloride](/img/structure/B8307813.png)


![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-3-chlorophenol](/img/structure/B8307835.png)
![8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine](/img/structure/B8307840.png)
